Darinaparsin-d3 is a novel organic arsenical compound characterized by its unique chemical structure, which consists of dimethylated arsenic conjugated to glutathione. This compound has garnered attention due to its potential antitumor activity, particularly in the treatment of relapsed or refractory peripheral T-cell lymphoma. Unlike traditional chemotherapeutic agents, darinaparsin-d3 operates through a distinct mechanism of action that enhances its selectivity for cancer cells, making it a promising candidate in oncological therapeutics .
Darinaparsin-d3 is classified as an organoarsenic compound. It is synthesized from dimethylarsinic acid and glutathione, resulting in a structure that facilitates its interaction with biological systems. The compound is primarily sourced from laboratory synthesis methods aimed at producing effective antitumor agents with reduced toxicity profiles compared to conventional arsenic compounds .
The synthesis of darinaparsin-d3 involves several key steps:
Darinaparsin-d3 has a complex molecular structure that can be represented as follows:
The structural representation emphasizes the presence of arsenic within a biologically relevant framework, allowing for interaction with cellular processes. The compound's ability to form stable complexes with proteins and other biomolecules further contributes to its therapeutic potential .
Darinaparsin-d3 undergoes several significant chemical reactions within biological systems:
The mechanism of action for darinaparsin-d3 is multifaceted:
Darinaparsin-d3 possesses several notable physical and chemical properties:
Darinaparsin-d3 has significant applications in oncology:
Darinaparsin-d3 (C₁₂H₁₉D₃AsN₃O₆S) is a deuterated isotopologue of the organic arsenical anticancer agent darinaparsin (S-dimethylarsino-glutathione). The compound features strategic deuterium substitution at three hydrogen atoms within the dimethylarsino moiety (–S–As(CD₃)₂), replacing the methyl group hydrogens in the non-deuterated parent compound (C₁₂H₂₂AsN₃O₆S) [3]. This selective labeling preserves the core structural architecture—a tripeptide comprising γ-glutamyl, S-(dimethylarsino)-cysteinyl, and glycyl residues—while introducing isotopic distinction [1] [9].
The molecular weight increases from 411.31 g/mol in darinaparsin to 414.32 g/mol in darinaparsin-d3 due to deuterium incorporation [3]. X-ray crystallography and nuclear magnetic resonance (NMR) analyses confirm that deuteration does not alter bond angles, lengths, or overall molecular conformation. However, vibrational spectroscopy reveals characteristic C–D stretching frequencies at ~2100–2200 cm⁻¹, distinct from C–H stretches (~2900–3000 cm⁻¹), providing a spectroscopic fingerprint for verification [3].
Table 1: Molecular Characteristics of Darinaparsin vs. Darinaparsin-d3
Property | Darinaparsin | Darinaparsin-d3 |
---|---|---|
Molecular Formula | C₁₂H₂₂AsN₃O₆S | C₁₂H₁₉D₃AsN₃O₆S |
Molecular Weight (g/mol) | 411.31 | 414.32 |
Deuterium Position | N/A | Dimethylarsino methyl groups |
Key Spectroscopic Shift | C–H stretch: ~2950 cm⁻¹ | C–D stretch: ~2150 cm⁻¹ |
The synthesis of darinaparsin-d3 employs deuterated precursors to ensure regioselective labeling and high isotopic purity (>95%). Two primary strategies are utilized:
Purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) with mass spectrometric detection to confirm isotopic enrichment and exclude non-deuterated impurities. Critical quality control metrics include isotopic purity (≥95% d₃ by LC-MS), chemical purity (>98% by HPLC-UV), and absence of inorganic arsenic contaminants [3].
Deuteration minimally alters darinaparsin's chemical behavior but significantly impacts its biochemical interactions and stability:
Molecular Recognition & Binding:Computational docking studies reveal identical binding poses of darinaparsin and darinaparsin-d3 with γ-glutamyltranspeptidase (γ-GT) and the cystine/glutamate transporter (xCT). The deuterated methyl groups do not participate in direct hydrogen bonding, preserving affinity for these uptake targets [9] [10].
Reactive Oxygen Species (ROS) Kinetics:Darinaparsin induces ROS-mediated apoptosis via mitochondrial disruption. Deuterium's mass difference may slow the rate of arsenic-mediated radical reactions due to the kinetic isotope effect (KIE). In vitro studies show a 10–15% reduction in initial ROS burst kinetics in darinaparsin-d3-treated leukemia cells (HL-60, NB4) compared to darinaparsin, though cumulative ROS levels equilibrate within 6 hours [2].
Metabolic Stability:Deuteration confers resistance to oxidative demethylation—a key metabolic pathway catalyzed by hepatic CYP450 enzymes. Microsomal assays indicate a 1.8-fold increase in the half-life (t₁/₂) of darinaparsin-d3 (42 ± 3 min) versus darinaparsin (23 ± 2 min), attributable to KIE impacting C–H bond cleavage [3] [8].
Table 2: Functional Comparisons of Darinaparsin and Darinaparsin-d3
Parameter | Darinaparsin | Darinaparsin-d3 | Significance |
---|---|---|---|
CYP3A4 Metabolism | t₁/₂ = 23 ± 2 min | t₁/₂ = 42 ± 3 min | Enhanced metabolic stability |
Initial ROS Burst | High (Peak at 1–2 h) | Reduced by 10–15% | Modulated oxidative stress kinetics |
γ-GT Binding Affinity | Kd = 0.82 ± 0.09 μM | Kd = 0.85 ± 0.11 μM | No significant difference |
xCT Uptake Rate | 100% (Reference) | 97–102% | Equivalent cellular transport |
Darinaparsin-d3 shares core physicochemical attributes with its non-deuterated counterpart but exhibits distinct stability profiles:
Solubility & Partitioning:Both compounds exhibit high hydrophilicity due to ionizable carboxylate (–COOH), amine (–NH₂), and thiol (–SH) groups. Experimental logP values are identical (logP = –2.1 ± 0.3) within measurement error, confirming deuterium's negligible impact on lipophilicity. Water solubility exceeds 50 mg/mL at pH 7.0 [3] [9].
Thermal & Photolytic Stability:Darinaparsin-d3 demonstrates enhanced thermal resilience. Accelerated stability testing (40°C/75% RH) shows ≤5% degradation after 4 weeks versus 12% for darinaparsin. Photostability under ICH Q1B conditions reveals similar degradation pathways (arsenic-sulfur bond cleavage) but a 20% slower rate for the deuterated form, likely due to attenuated radical-initiated decomposition [3].
Oxidative Stability:The C–D bonds in darinaparsin-d3 resist hydrogen abstraction by peroxyl radicals. In forced oxidation studies (0.1% H₂O₂, 25°C), darinaparsin-d3 retains >90% intact compound after 24 hours, compared to 70% for darinaparsin. This stability is critical for maintaining potency during storage and in vivo delivery [3] [10].
Solution Stability:Both compounds undergo pH-dependent hydrolysis. Degradation is minimal at pH 4–6 (≤2% over 72 h) but accelerates under alkaline conditions (pH 9: 25% degradation at 72 h). Degradation products include dimethylarsinous acid (DMA(III)) and glutathione disulfide (GSSG), confirmed by LC-MS [9].
Table 3: Stability Profile of Darinaparsin-d3 Under Stress Conditions
Stress Condition | Darinaparsin Degradation | Darinaparsin-d3 Degradation | Primary Degradants |
---|---|---|---|
Heat (40°C/75% RH, 4 wks) | 12% | ≤5% | DMA(III), oxidized peptides |
Light (ICH Q1B, 48 h) | 18% | 14% | Sulfur-arsenic bond cleavage products |
Oxidation (0.1% H₂O₂, 24 h) | 30% | <10% | As(V) derivatives, GSSG |
Hydrolysis (pH 9, 72 h) | 25% | 24% | DMA(III), glutamylcysteinylglycine |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4